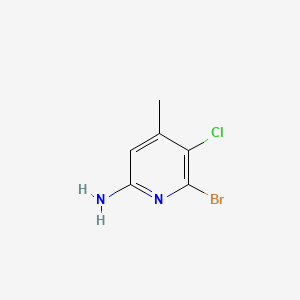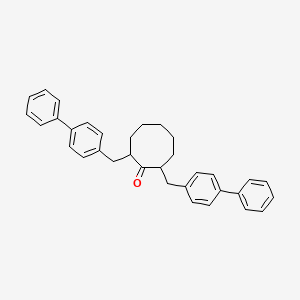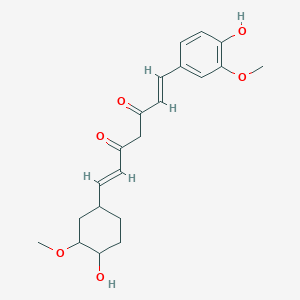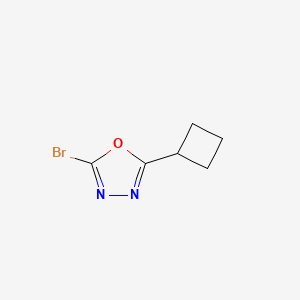
2-(2-Bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- is a cyclic ether derivative with a dioxolane ring. This compound is used as a building block in organic synthesis and the polymer industry . It has unique properties due to the presence of bromine, fluorine, and methoxy groups on the phenyl ring, making it a versatile intermediate in various chemical reactions.
Méthodes De Préparation
The synthesis of 1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- involves several steps. One common method is the copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron, followed by treatment with potassium bifluoride . This method provides a key organotrifluoroborate reagent, which can be further utilized in various synthetic applications.
Analyse Des Réactions Chimiques
1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the organotrifluoroborate reagent formed from the compound is coupled with various aryl halides.
Applications De Recherche Scientifique
1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the formation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, which can be further studied for their biological properties.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- involves its participation in various chemical reactions. In Suzuki-Miyaura coupling reactions, for example, the compound undergoes oxidative addition with palladium, followed by transmetalation with the organotrifluoroborate reagent, and finally reductive elimination to form the desired product . The presence of bromine, fluorine, and methoxy groups on the phenyl ring influences the reactivity and selectivity of the compound in these reactions.
Comparaison Avec Des Composés Similaires
1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- can be compared with other similar compounds, such as:
2-(2-Bromoethyl)-1,3-dioxolane: This compound is also a cyclic ether derivative with a dioxolane ring and is used as a building block in organic synthesis.
1,3-Dioxolane, 2-bromo-: Another similar compound with a bromine atom on the dioxolane ring, used in various synthetic applications.
The uniqueness of 1,3-Dioxolane, 2-(2-bromo-4-fluoro-5-methoxyphenyl)- lies in the presence of multiple functional groups (bromine, fluorine, and methoxy) on the phenyl ring, which enhances its reactivity and versatility in chemical synthesis.
Propriétés
Formule moléculaire |
C10H10BrFO3 |
|---|---|
Poids moléculaire |
277.09 g/mol |
Nom IUPAC |
2-(2-bromo-4-fluoro-5-methoxyphenyl)-1,3-dioxolane |
InChI |
InChI=1S/C10H10BrFO3/c1-13-9-4-6(7(11)5-8(9)12)10-14-2-3-15-10/h4-5,10H,2-3H2,1H3 |
Clé InChI |
XSEGAULXRHEEQP-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C2OCCO2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)boronic acid](/img/structure/B13931875.png)


![3,5-Dibromo-2-[(2,5-dichlorobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13931882.png)





![1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carbaldehyde](/img/structure/B13931923.png)
